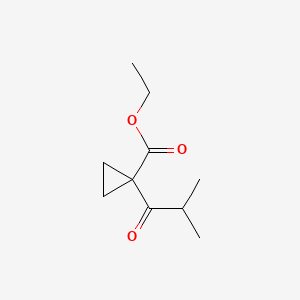
Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes an ester functional group and a cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 1-(2-methylpropanoyl)cyclopropane-1-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopropane with 2-methylpropanoyl chloride, followed by esterification with ethanol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopropane-1-carboxylic acid or 2-methylpropanoic acid.
Reduction: Ethyl cyclopropane-1-carboxylate alcohol.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
相似化合物的比较
Ethyl 1-methylcyclopropanecarboxylate: Similar structure but lacks the 2-methylpropanoyl group.
Methyl 2-ethyl-1-(2-methylpropanoyl)cyclopropane-1-carboxylate: Similar ester group but different alkyl substituents.
Uniqueness: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is unique due to its specific combination of functional groups and cyclopropane ring, which confer distinct reactivity and properties compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(5-6-10)8(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI 键 |
SWJMKLMZGAWYTK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


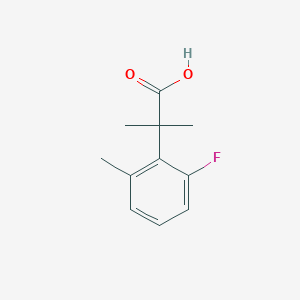
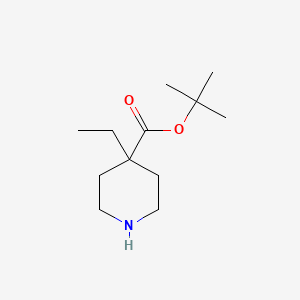
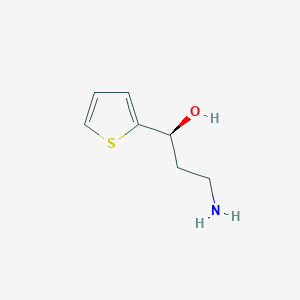
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)

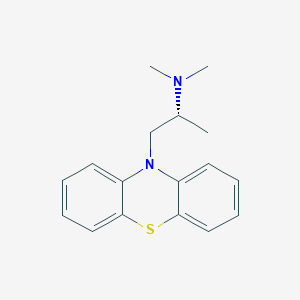
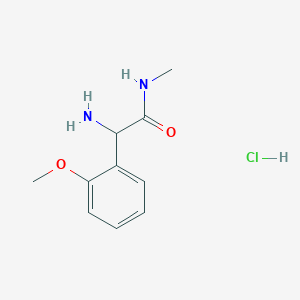
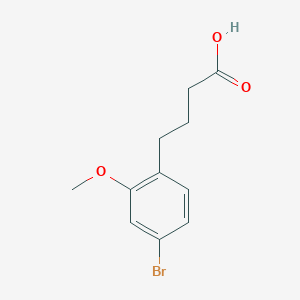
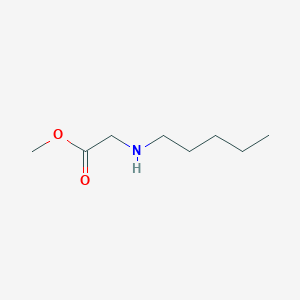
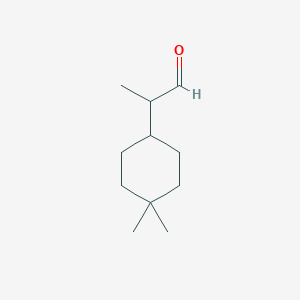


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
